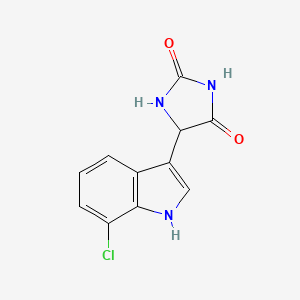
(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated aromatic ring, making it a valuable building block in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to temperatures around 80-100°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3). The reaction is typically carried out in solvents like toluene or ethanol at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronic acid group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the fluorine atom.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are substituted aromatic compounds, depending on the nucleophile used.
科学研究应用
(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of (2-Fluoro-4-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
(4-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but lacks the methyl group on the aromatic ring.
(4-Methoxyphenyl)boronic acid: Lacks both the fluorine and methyl groups, making it less sterically hindered.
(3-Fluoro-4-methoxyphenyl)boronic acid: Similar structure but with the fluorine and methoxy groups in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products.
属性
分子式 |
C8H10BFO3 |
|---|---|
分子量 |
183.97 g/mol |
IUPAC 名称 |
(2-fluoro-4-methoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,11-12H,1-2H3 |
InChI 键 |
IILWXBZAURKPCW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)OC)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


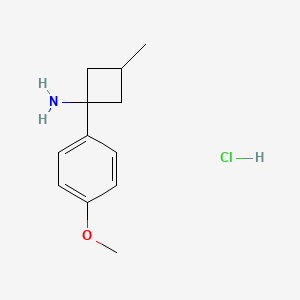


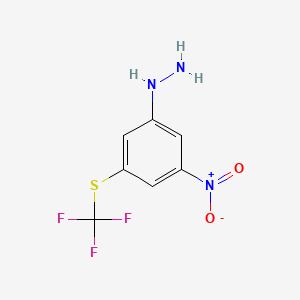
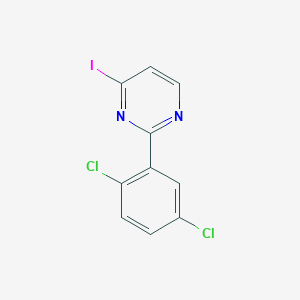

![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)

![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)

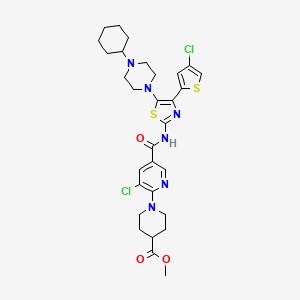
![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

